molecular formula C8H13NS B13986101 N-Methyl-1-thiophen-2-YL-propan-1-amine CAS No. 6309-17-7

N-Methyl-1-thiophen-2-YL-propan-1-amine

Cat. No.: B13986101
CAS No.: 6309-17-7
M. Wt: 155.26 g/mol
InChI Key: NDQQWHSXKZBZFJ-UHFFFAOYSA-N
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Description

N-methyl-1-thiophen-2-ylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It is structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-thiophen-2-ylpropan-1-amine typically involves a multi-step process. One common method starts with the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield N-methyl-1-thiophen-2-ylpropan-1-amine .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transaminases, which offer an environmentally and economically attractive approach. Transaminases can catalyze the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .

Scientific Research Applications

N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:

Mechanism of Action

N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-thiophen-2-ylpropan-1-amine is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other related compounds and contributes to its specific interactions with biological targets .

Properties

CAS No.

6309-17-7

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-1-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3

InChI Key

NDQQWHSXKZBZFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)NC

Origin of Product

United States

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